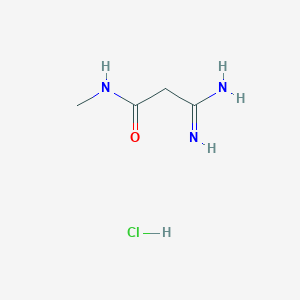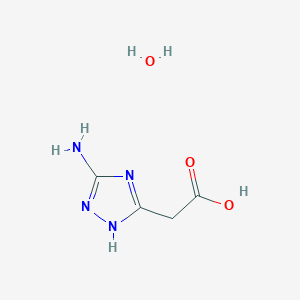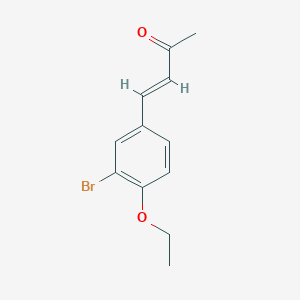
(3E)-4-(3-Bromo-4-ethoxyphenyl)but-3-en-2-one
Descripción general
Descripción
“(3E)-4-(3-Bromo-4-ethoxyphenyl)but-3-en-2-one” is a chemical compound with the molecular formula C12H13BrO2 and a molecular weight of 269.13 . It is also known by the IUPAC name (E)-4-(3-bromo-4-ethoxyphenyl)but-3-en-2-one .
Physical and Chemical Properties This compound has a complexity of 238 and a covalently-bonded unit count of 1 . It has a heavy atom count of 15, a hydrogen bond acceptor count of 2, and a hydrogen bond donor count of 0 . The compound has a rotatable bond count of 4 and a topological polar surface area of 26.3Ų . Its XLogP3 is 3.1 .
Aplicaciones Científicas De Investigación
Chemical Reactions and Derivatives:
- Zhao et al. (2010) investigated the reaction of 3-bromo-4-ethoxy-1,1,1-trifluoro-3-buten-2-one with benzenethiols, discussing its reactivity in terms of substituted groups (Zhao, Song, Jiang, Xu, & Zhu, 2010).
- Quoc et al. (2019) synthesized and characterized four 3-(3-phenylprop-1-ene-3-one-1-yl)thiophene derivatives, including derivatives of (3E)-4-(3-Bromo-4-ethoxyphenyl)but-3-en-2-one (Quoc et al., 2019).
Synthesis and Characterization:
- Zhang et al. (2014) developed a facile synthesis method for enantiomerically pure diarylethanes starting from a similar bromo-ethoxyphenyl compound (Zhang, Wang, Li, Liu, Xu, Tang, Wang, & Zhao, 2014).
- Li et al. (2007) isolated natural bromophenols, including a compound structurally related to (3E)-4-(3-Bromo-4-ethoxyphenyl)but-3-en-2-one, from marine red algae and studied their antioxidant activities (Li, Li, Ji, & Wang, 2007).
Optical and Electronic Properties:
- Singh et al. (2000) explored the fluorescence properties of diarylbutadienes, a class of compounds related to (3E)-4-(3-Bromo-4-ethoxyphenyl)but-3-en-2-one, in various media (Singh & Kanvah, 2000).
- Singh et al. (2019) investigated the structure-property features of a chalcone derivative for potential applications in nonlinear optical devices (Singh, Kumar, Reena, Gupta, Patil, Prabhu, & Garde, 2019).
Molecular Interactions and Biological Activity:
- Gorbunova et al. (1993) studied the interaction of 4-ethoxy-1,1,1-trifluoro-3-buten-2-one with C-nucleophiles, providing insight into the chemical behavior of compounds like (3E)-4-(3-Bromo-4-ethoxyphenyl)but-3-en-2-one (Gorbunova, Gerus, & Kukhar, 1993).
- Bayrak et al. (2017) synthesized novel 4-phenylbutenone derivatives, including compounds structurally related to (3E)-4-(3-Bromo-4-ethoxyphenyl)but-3-en-2-one, and evaluated their inhibitory effects on various enzymes (Bayrak, Taslimi, Gülçin, & Menzek, 2017).
Propiedades
IUPAC Name |
(E)-4-(3-bromo-4-ethoxyphenyl)but-3-en-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrO2/c1-3-15-12-7-6-10(8-11(12)13)5-4-9(2)14/h4-8H,3H2,1-2H3/b5-4+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIZZFFZWNQBQGJ-SNAWJCMRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C=CC(=O)C)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=C(C=C1)/C=C/C(=O)C)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




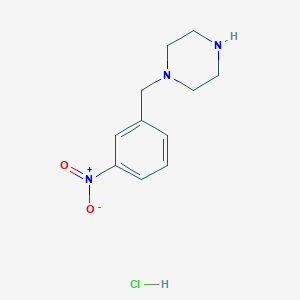
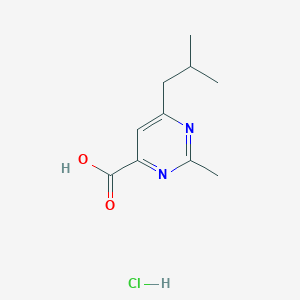
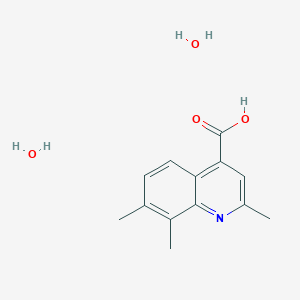
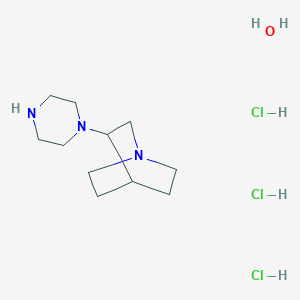
![[2-(1-Benzyl-3-pyrrolidinyl)ethyl]amine dihydrochloride](/img/structure/B1379732.png)
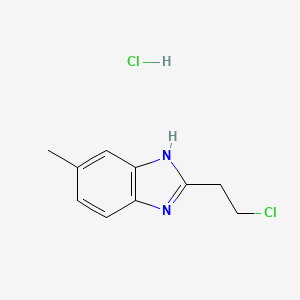
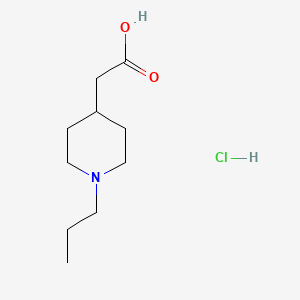
![3-Methyl-1-oxa-3,7-diazaspiro[4.5]decan-2-one hydrochloride](/img/structure/B1379738.png)
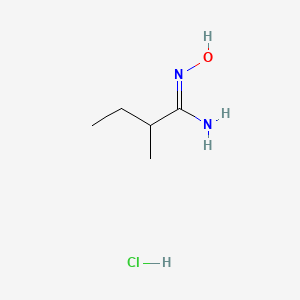
![5-Methyl-2,5,7-triazaspiro[3.4]octan-6-one hydrochloride](/img/structure/B1379741.png)
